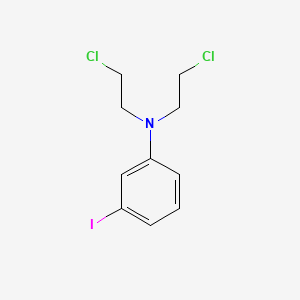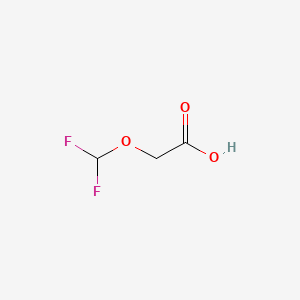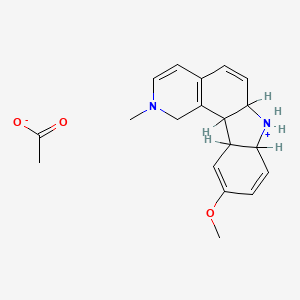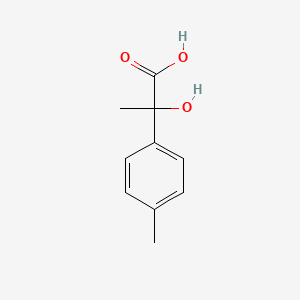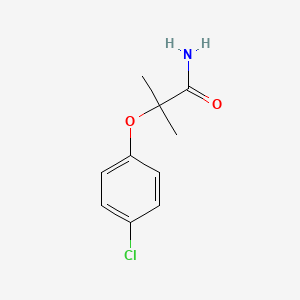
2-(4-Chlorophenoxy)-2-methylpropanamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions to introduce specific functional groups, achieving targeted molecular structures. For example, synthesis involving chlorophenyl groups usually entails reactions under controlled conditions to ensure the precise addition of chlorine atoms at designated positions on the benzene ring. Detailed synthesis methods for similar compounds have been elaborated, highlighting the importance of reaction conditions, such as temperature, solvent choice, and reagents, in determining the yield and purity of the final product (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like 2-(4-Chlorophenoxy)-2-methylpropanamide is typically determined using X-ray diffraction, alongside spectroscopic methods such as IR, NMR, and UV-Vis. These techniques allow for the detailed analysis of the compound's geometry, bond lengths, angles, and overall molecular conformation. Studies have shown that computational methods like DFT calculations can complement experimental results, providing insights into the electronic structure and potential reactivity of the molecule (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorophenoxy compounds often explore their reactivity under various conditions. These studies can include nucleophilic substitution reactions, where the chlorophenoxy group reacts with different nucleophiles, or oxidation-reduction reactions that modify the compound's functional groups. The specific reactivity patterns of such compounds help in understanding their chemical behavior and potential applications in synthesis (Nakayama et al., 1998).
科学的研究の応用
Herbicide Detection and Quantitation : Chlorophenoxy acids, including compounds similar to 2-(4-Chlorophenoxy)-2-methylpropanamide, are used as selective herbicides. A study developed a method using high-performance liquid chromatography combined with electrochemical detection for quantifying these herbicides in water sources, indicating its use in environmental monitoring (Wintersteiger et al., 1999).
Carcinogenic Outcomes from Exposure : Epidemiological studies have suggested a potential association between exposure to chlorophenoxy compounds (similar to 2-(4-Chlorophenoxy)-2-methylpropanamide) and increased risks of various cancers. However, the combined evidence from these studies does not support a genotoxic mode of action for these compounds (Stackelberg, 2013).
Antimicrobial Activity : New derivatives based on a structure similar to 2-(4-Chlorophenoxy)-2-methylpropanamide were synthesized and showed promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2020).
Adsorption Studies : Research on the adsorption of similar chlorophenoxy compounds from water using zinc hydroxide has been conducted. This study is relevant for environmental cleanup and removal of such herbicides from water sources (Kamaraj et al., 2018).
Birth Malformations and Adverse Perinatal Outcomes : A study investigated the potential correlation between the use of chlorophenoxy herbicides (similar to 2-(4-Chlorophenoxy)-2-methylpropanamide) and increased rates of birth malformations and other adverse perinatal outcomes (Schreinemachers, 2003).
Electrochemical Degradation Studies : The electrochemical degradation of chlorophenoxy herbicides has been studied, which is relevant for environmental remediation efforts to break down these compounds in contaminated environments (Brillas et al., 2003).
Metabolic Impact on Bacteria : A study on the impact of 2,4-dichlorophenoxyacetic acid (a compound similar to 2-(4-Chlorophenoxy)-2-methylpropanamide) on Escherichia coli showed oxidative stress and metabolic perturbations, offering insights into bacterial response mechanisms to such herbicides (Bhat et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPFHLRADFKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205134 | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methylpropanamide | |
CAS RN |
5658-61-7 | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005658617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenoxy)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
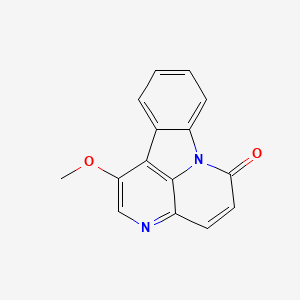
![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
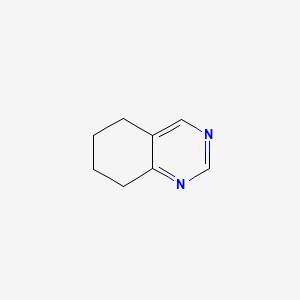
![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)
![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)
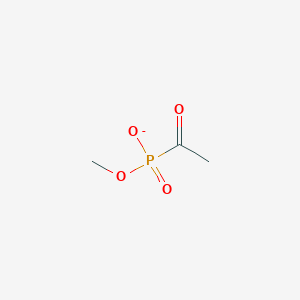
![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
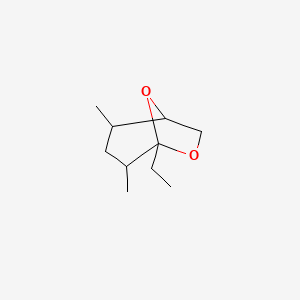
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
